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Magnesium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

MgF₂ thin film deposition single-source precursor MOCVD

Magnesium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate (CAS 19648-85-2), commonly supplied as bis(hexafluoroacetylacetonato)magnesium(II) dihydrate or its adducts, is a fluorinated magnesium β-diketonate complex. With a molecular formula of C₁₀H₂F₁₂MgO₄ (anhydrous MW 438.41 g/mol), it belongs to the class of metal-organic precursors specifically engineered for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of magnesium-containing thin films.

Molecular Formula C10H2F12MgO4
Molecular Weight 438.41 g/mol
CAS No. 19648-85-2
Cat. No. B2779360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
CAS19648-85-2
Molecular FormulaC10H2F12MgO4
Molecular Weight438.41 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Mg+2]
InChIInChI=1S/2C5H2F6O2.Mg/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2
InChIKeyYVDDNTMORUZYPB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Magnesium Hexafluoroacetylacetonate (CAS 19648-85-2) – Procurement-Grade Baseline for Volatile Magnesium CVD/ALD Precursor Selection


Magnesium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate (CAS 19648-85-2), commonly supplied as bis(hexafluoroacetylacetonato)magnesium(II) dihydrate or its adducts, is a fluorinated magnesium β-diketonate complex [1]. With a molecular formula of C₁₀H₂F₁₂MgO₄ (anhydrous MW 438.41 g/mol), it belongs to the class of metal-organic precursors specifically engineered for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of magnesium-containing thin films [2]. Unlike non-fluorinated magnesium β-diketonates, the hexafluoroacetylacetonate (hfac) ligand imparts significantly enhanced volatility and uniquely enables the complex to serve as a single-source precursor delivering both magnesium and fluorine simultaneously—a capability that fundamentally distinguishes it from acetylacetonate (acac) and tetramethylheptanedionate (tmhd) analogs [3].

Why Non-Fluorinated or Partially Fluorinated Magnesium Precursors Cannot Substitute Magnesium Hexafluoroacetylacetonate (CAS 19648-85-2)


Procurement decisions that treat all magnesium β-diketonate precursors as interchangeable ignore two critical property cliffs created by full fluorine substitution. First, non-fluorinated analogs such as Mg(acac)₂ exist as trimers in the solid state, resulting in very low vapor pressure that precludes efficient vapor-phase transport [1]. Mg(acac)₂ decomposes at its melting point of 265 °C rather than volatilizing cleanly, rendering it unsuitable for low-temperature CVD/ALD processes [2]. Second, non-fluorinated precursors lack the intrinsic fluorine content necessary for single-source MgF₂ deposition—they require an external fluorine co-reactant, adding process complexity and potential contamination. Even partially fluorinated analogs such as Mg(tfac)₂ (trifluoroacetylacetonate) exhibit intermediate volatility that falls between acac and hfac complexes, failing to match the quantitative vapor pressure and thermal stability benchmarks established for the perfluorinated hfac system [3]. The quantitative evidence below demonstrates that these differences are not incremental—they are disqualifying for specific deposition applications.

Quantitative Differential Evidence for Magnesium Hexafluoroacetylacetonate (CAS 19648-85-2) Versus Closest Analogs


Single-Source Fluorine Delivery: Eliminates External Fluorine Co-Reactant Requirement Versus Mg(acac)₂ and Mg(tmhd)₂

The hexafluoroacetylacetonate ligand contains six fluorine atoms per ligand (twelve per Mg(hfac)₂ complex unit), enabling the compound to function as a self-generating single-source precursor for MgF₂ deposition without any external fluorine reagent [1]. In contrast, non-fluorinated magnesium precursors such as Mg(acac)₂ and Mg(tmhd)₂ contain zero fluorine atoms and are therefore fundamentally incapable of depositing MgF₂ films without a separate fluorine source (e.g., HF, NF₃, or a fluorinated co-reactant), adding process complexity, safety hazards, and potential contamination pathways [2]. The diglyme adduct Mg(hfa)₂·2H₂O·2diglyme has been successfully applied to low-pressure MOCVD of MgF₂ films at deposition temperatures below 450 °C, producing films of good crystalline and optical quality as a direct result of the built-in fluorine stoichiometry [1].

MgF₂ thin film deposition single-source precursor MOCVD

Thermogravimetric Volatility Benchmark: T₁/₂ = 180 °C for Mg(hfa)₂·2THF Versus 200–235 °C for Other Adducts

Patent US4500722 provides a direct head-to-head thermogravimetric comparison of multiple Mg(hfa)₂ adducts under identical conditions. The THF adduct Mg(hfa)₂·2THF exhibits a 50% volatilization temperature (T₁/₂) of 180 °C, which is 20 °C lower than the acetonitrile adduct (200 °C), 32 °C lower than the pyridine adduct (212 °C), and 55 °C lower than both the dioxane adduct (235 °C) and the dimethylformamide adduct (235 °C) [1]. The PCl₃ adduct failed to sublime below 190 °C entirely. Furthermore, Mg(hfa)₂·2THF achieves approximately 99.5% evaporation at 200 °C with no evidence of thermal decomposition, confirming that the THF adduct provides both the highest volatility and cleanest vaporization profile among all studied adducts [1].

thermogravimetric analysis precursor volatility T₁/₂ comparison

Melting Point Differential: Mg(hfa)₂·2THF Melts at ~130 °C Versus Mg(acac)₂ Decomposition at 265 °C

The THF adduct Mg(hfa)₂·2THF exhibits a melting point of approximately 130 °C and can be vaporized at 160 °C without significant decomposition, enabling liquid-precursor delivery at relatively low temperatures [1]. In sharp contrast, the non-fluorinated analog Mg(acac)₂ decomposes at its melting point of 265 °C rather than melting cleanly—above this temperature, the molecule splits into gaseous organic residues and a MgC₅H₆O₂ liquid intermediate that only converts to MgO at 450 °C [2]. This decomposition pathway renders Mg(acac)₂ unsuitable for vapor-phase processes that require intact molecular transport. Even the more volatile Mg(tmhd)₂ (also known as Mg(thd)₂) has a reported melting range of 135–150 °C but lacks the quantitative TGA cleanliness data demonstrated for the hfac system .

melting point thermal stability precursor delivery

Saturated Vapor Pressure Quantification: Mg(tmeda)(hfac)₂ from 323 K Versus Mg(tmeda)(ptac)₂ from 348 K

Zelenina et al. (2026) reported the first direct vapor pressure measurements for the heteroligand complex Mg(tmeda)(hfac)₂ using a static method with a membrane-gauge manometer [1]. Saturated and unsaturated vapor pressures were measured over the temperature range 323–492 K (50–219 °C), establishing that this hfac-bearing complex achieves measurable vapor pressure at temperatures as low as 323 K. In a direct comparative measurement within the same study, the closely related complex Mg(tmeda)(ptac)₂ (ptac = pivaloyltrifluoroacetonate, a partially fluorinated analog) required a minimum temperature of 348 K (75 °C) for measurable vapor pressure—a 25 K penalty relative to the hfac complex [1]. The study further confirmed via unsaturated vapor data that both complexes transit into the gas phase as monomers, and provided complete thermodynamic parameters including enthalpies and entropies of sublimation and vaporization [1].

vapor pressure MOCVD precursor thermodynamic data

Thermal Cleanliness: TGA Residue Below 1% for Mg(hfa)₂·2H₂O·2diglyme Versus Incomplete Volatilization of Non-Fluorinated Analogs

The diglyme adduct Mg(hfa)₂·2H₂O·2diglyme demonstrates exceptional thermal cleanliness in thermogravimetric analysis, with a residual mass of less than 1% after complete volatilization—indicating near-quantitative transport of the precursor into the gas phase without significant decomposition or non-volatile byproduct formation [1]. This residue level is a critical quality metric for CVD/ALD precursors, as non-volatile residues accumulate in delivery lines and on substrates, leading to particle contamination and film defects. In comparison, Mg(acac)₂ decomposes at its melting point (265 °C) and leaves substantial non-volatile residue due to its trimeric solid-state structure and decomposition pathway [2]. The <1% residue figure for the hfac adduct represents a quantifiable benchmark that procurement specifications can reference when evaluating precursor lot quality [1].

thermogravimetric analysis residue precursor purity

Vapor Pressure Specification: ≥10 mmHg at ≤250 °C for Mg(hfa)₂·nTHF Enables Low-Temperature Vapor Delivery

European Patent EP0254378A2 establishes a quantitative vapor pressure specification for THF-adducted magnesium hexafluoroacetylacetonate: Mg(hfa)₂·nTHF (n = 2 or 4) must exhibit a vapor pressure of at least 10 mmHg (13.34 mbar) at a temperature not exceeding 250 °C to be suitable for vapor phase oxidation processes in glass and ceramic article production [1]. This specification was derived from practical vapor delivery requirements and is met by the THF adduct form. The parent dihydrate Mg(hfa)₂·2H₂O and ether-water adduct Mg(hfa)₂·1.5Et₂O·H₂O (melting at ~225 °C) do not meet this low-temperature volatility threshold without adduct modification, demonstrating that the THF adduct form is functionally required for applications demanding high vapor pressure at moderate temperatures [1]. This patent-specified benchmark provides a procurement-relevant quantitative criterion against which different adduct forms of Mg(hfac)₂ can be evaluated.

vapor pressure specification THF adduct CVD precursor delivery

Procurement-Guided Application Scenarios for Magnesium Hexafluoroacetylacetonate (CAS 19648-85-2)


Single-Source MOCVD of MgF₂ Thin Films for Optical Coatings and Anti-Reflective Layers

The intrinsic delivery of both magnesium and fluorine from a single molecular precursor makes Mg(hfa)₂·2H₂O·2diglyme uniquely suited for MgF₂ thin film fabrication via low-pressure MOCVD [1]. Films deposited at 350–450 °C on glass or quartz substrates exhibit good crystalline quality and optical transparency, with 80% transmittance in the 300–800 nm range achievable under optimized conditions [2]. This single-source approach eliminates the hazards and process complexity of co-delivering a separate fluorine precursor (e.g., HF, NF₃), which is mandatory when using non-fluorinated magnesium precursors. The <1% TGA residue ensures minimal particle contamination in optical-grade films [1]. The method disclosed in U.S. Patent 4,492,721 further validates that pure MgF₂ layers can be obtained by disproportionation of magnesium hexafluoroacetylacetonate at temperatures as low as 500 °C in air, without requiring film-forming vehicles .

ALD of Magnesium Fluoride Using hfac as Built-In Fluorine Source (Oxide-to-Fluoride Conversion Chemistry)

In the ALD approach reported by Putkonen et al., hexafluoroacetylacetonate precursors react with a strong oxygen source (ozone) to deposit metal fluoride films via an oxide-to-fluoride conversion mechanism [1]. A deposition rate of 0.3 Å per cycle was demonstrated for Ca(hfac)₂ with ozone at 300 °C, establishing the viability of the hfac-based ALD route for alkaline earth fluorides. Mg(hfac)₂ is the direct magnesium analog of this system and is expected to exhibit comparable or superior ALD behavior due to the higher volatility of the magnesium hfac complex relative to the calcium analog. This approach is fundamentally inaccessible with non-fluorinated magnesium precursors, which lack the requisite hfac ligand for the oxide-to-fluoride conversion chemistry [1].

MgO Thin Film Deposition Using Fluorinated Heteroleptic Magnesium Complexes for High-Volatility MOCVD

The heteroleptic complex [Mg(dmamp)(hfac)]₂, incorporating the hfac ligand, demonstrated high volatility and thermal stability in thermogravimetric and volatile studies, ranking alongside [Mg(dmamp)(tmhd)]₂ as the two most volatile complexes among the four heteroleptic magnesium systems tested [1]. The hfac-containing complex is particularly advantageous when the deposition process may be switched between MgO (using O₂ or O₂/H₂O co-reactants) and MgF₂ (exploiting the intrinsic fluorine content), providing a versatile single-precursor platform for both oxide and fluoride film deposition. Thermodynamic simulation of MOCVD processes using Mg(tmeda)(hfac)₂ has been performed to establish optimal conditions for both MgO and MgF₂ film formation with O₂ and O₂/H₂O co-reagents [2].

Low-Temperature Vapor Phase Doping of GaN and III–V Semiconductors with Magnesium

Magnesium is the primary p-type dopant for GaN-based blue and green LEDs and laser diodes [1]. The THF adduct Mg(hfa)₂·2THF, with its melting point of ~130 °C and T₁/₂ of 180 °C, enables low-temperature vapor delivery of magnesium for doping applications without the thermal decomposition issues that plague Mg(acac)₂ (decomposition at 265 °C) or the oxygen contamination risks associated with magnesocene (Cp₂Mg). The quantitative vapor pressure data—≥10 mmHg at ≤250 °C—provides a reliable engineering specification for designing bubbler delivery systems in III–V MOCVD reactors [2]. The monomeric gas-phase transport confirmed by unsaturated vapor measurements ensures predictable and reproducible doping concentration control .

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